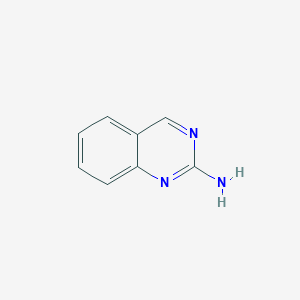

2-Aminoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAAKPFIWJXPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333973 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-51-0 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoquinazoline and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the 2-aminoquinazoline core rely on well-established chemical transformations, primarily cyclization and annulation reactions.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of 2-aminoquinazolines, involving the formation of the heterocyclic ring from an open-chain precursor.

A prevalent and versatile method for synthesizing quinazoline (B50416) derivatives involves using 2-aminobenzonitriles as the starting material. scielo.brscielo.br These compounds serve as a key building block for various cyclization strategies. For instance, the reaction of 2-aminobenzonitrile (B23959) with dimethylformamide-dimethylacetal (DMF-DMA) yields an intermediate that can be further reacted with arylamines to produce 4-aminoquinazolines. scielo.brscielo.br This process can be expedited using microwave irradiation. scielo.br

Another approach involves the reaction of 2-aminobenzonitriles with aryl Grignard reagents to form ortho-aminoketimines. These intermediates can then be subjected to alkaline conditions to construct N,4-disubstituted quinazolines. researchgate.net Furthermore, a copper-catalyzed reaction of 2-bromobenzonitriles with guanidine (B92328) provides an economical route to 2,4-diaminoquinazoline derivatives. organic-chemistry.org An iron-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, which are prepared from 2-alkylamino benzonitriles, also offers an efficient pathway to quinazolines. frontiersin.org

In a different strategy, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of hydrochloric acid to synthesize 2-amino-4-iminoquinazolines. researchgate.netmdpi.com This reaction proceeds through the formation of an amidine intermediate followed by intramolecular cyclization. mdpi.com

| Starting Material | Reagent(s) | Product Type | Ref |

| 2-Aminobenzonitrile | DMF-DMA, Arylamines | 4-Aminoquinazolines | scielo.brscielo.br |

| 2-Aminobenzonitrile | Aryl Grignard Reagents, Base | N,4-Disubstituted quinazolines | researchgate.net |

| 2-Bromobenzonitrile | Guanidine, Copper Catalyst | 2,4-Diaminoquinazolines | organic-chemistry.org |

| 2-Alkylamino Benzonitrile | Grignard Reagent, FeCl₂, t-BuOOH | Substituted Quinazolines | frontiersin.org |

| 2-Aminobenzonitrile | N-Benzyl Cyanamides, HCl | 2-Amino-4-iminoquinazolines | researchgate.netmdpi.com |

Guanidine and its derivatives are fundamental reagents for introducing the 2-amino group into the quinazoline ring. A common method involves the cyclization of a suitable precursor with guanidine. For example, following the hydrolysis of the amide group in isatin (B1672199), cyclization with guanidine produces this compound-4-carboxylic acid. scielo.br Similarly, 2-halophenyl ketones can react with guanidine derivatives in the presence of a copper catalyst to yield this compound derivatives. nih.gov

A solid-phase synthesis approach has also been developed where a polymer-bound S-methylisothiourea is acylated with a substituted o-nitrobenzoic acid. Subsequent reduction of the nitro group instigates an intramolecular cyclization through the formation of a guanidine intermediate, affording 2-amino-4(3H)-quinazolinones. nih.govacs.orgacs.org

| Precursor | Reagent | Product | Ref |

| Isatin (hydrolyzed) | Guanidine | This compound-4-carboxylic acid | scielo.br |

| 2-Halophenyl ketone | Guanidine derivatives, Copper catalyst | This compound derivatives | nih.gov |

| Polymer-bound S-methylisothiourea and o-nitrobenzoic acid | SnCl₂ (for nitro reduction) | 2-Amino-4(3H)-quinazolinones | nih.govacs.orgacs.org |

Isatin and its derivatives serve as valuable precursors for quinazoline synthesis. The hydrolysis of the amide group in isatin, followed by cyclization with guanidine, is a known method to produce this compound-4-carboxylic acid. scielo.br Another transformation involves the rearrangement of α-isatin oxime to 1,2,3,4-tetrahydro-2,4-dioxoquinazoline upon heating with dilute sodium hydroxide. nih.govscispace.com In contrast, β-imino derivatives of isatin require oxidation with hydrogen peroxide in an alkaline solution to form the dioxoquinazoline. nih.govscispace.com

| Starting Material | Condition(s) | Product | Ref |

| Isatin | 1. Hydrolysis 2. Cyclization with guanidine | This compound-4-carboxylic acid | scielo.br |

| α-Isatin oxime | Dilute sodium hydroxide, heat | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.govscispace.com |

| β-Imino derivatives of isatin | Hydrogen peroxide, alkaline solution | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.govscispace.com |

Cyclization with Guanidine and Derivatives

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another strategic approach to the this compound scaffold.

A significant [4+2] annulation reaction for synthesizing this compound derivatives involves the reaction between 2-aminoaryl ketones and N-benzyl cyanamides. scielo.brresearchgate.netresearchgate.net This reaction is effectively mediated by hydrochloric acid in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). scielo.brmdpi.com The process demonstrates good functional group tolerance and provides high yields of the desired 2-aminoquinazolines. researchgate.netmdpi.com A plausible mechanism suggests that the reaction is initiated by the acid-promoted protonation of the N-benzyl cyanamide (B42294), which enhances the electrophilicity of the cyanamide carbon, facilitating the subsequent annulation. mdpi.commdpi.com

This methodology has been shown to be practical for creating a diverse range of this compound derivatives. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Mediator/Solvent | Product Type | Ref |

| 2-Aminoaryl Ketones | N-Benzyl Cyanamides | HCl / HFIP | This compound derivatives | scielo.brresearchgate.netmdpi.com |

Oxidative Annulation Strategies

Oxidative annulation provides a direct and efficient route to the this compound scaffold. These methods often involve the formation of multiple bonds in a single operation, starting from readily available materials.

One notable metal-free approach involves the reaction of 2-aminobenzophenones with cyanamide derivatives. researchgate.net For instance, the reaction between 2-aminobenzophenones and 4-morpholinecarbonitrile (B73717) or unsubstituted cyanamide can be mediated by either an acid or a base. nih.gov Using p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) at 110 °C, 2-aminoquinazolines were synthesized in yields of 75–81%, particularly with substrates bearing electron-withdrawing groups. nih.gov Alternatively, potassium tert-butoxide (KOtBu) can be used as a base to facilitate the cyclization. nih.gov The proposed mechanism for the acid-catalyzed reaction involves the initial protonation of the carbonyl group of 2-aminobenzophenone (B122507), followed by nucleophilic attack of the cyanamide and subsequent cyclization and dehydration. nih.gov The base-mediated pathway is thought to proceed via deprotonation of the amino group of the 2-aminobenzophenone, which then acts as a nucleophile attacking the cyanamide. nih.gov

Another strategy employs iodine as a catalyst for the aerobic oxidative C(sp³)-H amination of tertiary amines, which serve as a carbon source. nih.gov In a reaction between 2-aminobenzophenone, a tertiary amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), and ammonium (B1175870) chloride as the nitrogen source, 2-aminoquinazolines can be formed in yields ranging from 20-98%. nih.gov This method operates under metal-free conditions with molecular oxygen as the oxidant. nih.gov

A [4+2] annulation reaction between 2-aminoaryl ketones and N-benzyl cyanamides, mediated by hydrochloric acid in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), also provides access to this compound derivatives. mdpi.comresearchgate.net This method is effective for a range of substrates, delivering the products in good yields. mdpi.comresearchgate.net An iodine/cumene hydroperoxide (CHP)-mediated tandem cyclization of 2-aminoaryl ketone oximes with isocyanides has also been developed, yielding various 2-aminoquinazolines in 49–96% yields under transition-metal-free conditions. researchgate.net

Table 1: Examples of Oxidative Annulation Strategies for this compound Synthesis

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Ref |

| 2-Aminobenzophenone, 4-Morpholinecarbonitrile | p-Toluenesulfonic acid | DMF | 110 | 75-81 | nih.gov |

| 2-Aminobenzophenone, Cyanamide | Potassium tert-butoxide | DMF | 110 | - | nih.gov |

| 2-Aminobenzophenone, TMEDA, NH₄Cl | Iodine | DMSO | 120 | 20-98 | nih.gov |

| 2-Aminoaryl Ketones, N-Benzyl Cyanamides | HCl | HFIP | 70 | Good | mdpi.comresearchgate.net |

| 2-Aminoaryl Ketone Oximes, Isocyanides | I₂/CHP | - | - | 49-96 | researchgate.net |

Multi-component Annulation Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 2-aminoquinazolines in a single step, enhancing atom economy and reducing waste.

A copper-promoted three-component reaction involving cyanamides, aryl boronic acids, and amines has been developed for the synthesis of 2-aminoquinazolines. researchgate.net This oxidative process uses a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O) with 2,2'-bipyridine (B1663995) under an oxygen atmosphere. researchgate.net Another copper-catalyzed three-component assembly utilizes cyanamides, 2-cyanoarylboronic acids, and amines to produce functionalized quinazolin-4(H)-imines, which can be precursors to 2-aminoquinazolines. researchgate.net

A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org This method demonstrates good tolerance for bromo and iodo groups. organic-chemistry.org

Functionalization of Quinazolinones and Chloroquinazolines

The modification of pre-existing quinazoline rings, such as quinazolinones and chloroquinazolines, is a common and versatile strategy for synthesizing this compound derivatives.

Silylation and Substitution Reactions

Hexamethyldisilazane (HMDS) has been reported as a useful reagent for the synthesis of 4-aminoquinazolines from quinazolin-4(3H)-ones. scielo.brscielo.brresearchgate.net The reaction involves a one-pot silylation of the quinazolinone, followed by substitution with a primary amine to yield the corresponding 4-aminoquinazoline. scielo.brscielo.brresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a widely employed method for introducing amino groups onto the quinazoline scaffold, particularly by displacing a halogen atom. The reaction of 2,4-dichloroquinazoline (B46505) with various amines is a key example. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. mdpi.com This regioselectivity allows for the synthesis of 2-chloro-4-aminoquinazolines, which can be further functionalized. mdpi.com

For instance, the reaction of 2,4-dichloroquinazolines with primary or secondary amines selectively yields 2-chloro-4-aminoquinazoline derivatives. mdpi.com In some cases, further reaction can lead to 2,4-diaminoquinazolines. mdpi.com The reaction of 4-arylthio-2-chloroquinazolines with sodium azide (B81097) leads to the formation of 5-(arylthio)tetrazolo[1,5-c]quinazolines. researcher.life

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions have emerged as an atom-economical and environmentally benign method for C-N bond formation, producing water and/or hydrogen gas as the only byproducts. springernature.com

A manganese pincer complex has been utilized to catalyze the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohols and nitriles to synthesize quinazolines. nih.govnih.gov This method tolerates a broad range of functional groups on both the aryl nitriles and the 2-aminobenzyl alcohols. nih.gov Similarly, ruthenium catalysts, such as a commercially available Ru₃(CO)₁₂/Xantphos/t-BuOK system, have been employed for the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. organic-chemistry.orgacs.org

Nickel catalysts with tetraaza macrocyclic ligands have also been shown to be effective for the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols and 2-aminobenzyl alcohols with benzonitriles. organic-chemistry.org Iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles also provides an efficient route to quinazolines under mild conditions. organic-chemistry.org

Table 2: Examples of Dehydrogenative Coupling Reactions for Quinazoline Synthesis

| Reactants | Catalyst System | Product Type | Ref |

| 2-Aminobenzyl Alcohols, Nitriles | Mn(I) Pincer Complex | Quinazolines | nih.govnih.gov |

| 2-Aminoaryl Methanols, Benzonitriles | Ru₃(CO)₁₂/Xantphos/t-BuOK | 2-Arylquinazolines | organic-chemistry.orgacs.org |

| 2-Aminobenzylamines, Alcohols | Nickel/Tetraaza Macrocyclic Ligand | Quinazolines | organic-chemistry.org |

| 2-Aminobenzyl Alcohols, Benzonitriles | Nickel/Tetraaza Macrocyclic Ligand | Quinazolines | organic-chemistry.org |

| 2-Aminoarylmethanols, Amides/Nitriles | Iridium Catalyst | Quinazolines | organic-chemistry.org |

Catalytic Synthetic Strategies

Various catalytic systems have been developed to improve the efficiency and selectivity of this compound synthesis. These include both transition-metal-based and metal-free catalysts.

As mentioned in the previous sections, catalysts based on manganese, nih.govnih.govfrontiersin.org ruthenium, organic-chemistry.orgacs.org nickel, organic-chemistry.org and iridium organic-chemistry.org are effective for dehydrogenative coupling reactions. Copper catalysts are frequently used in multi-component annulation and SNAr reactions. researchgate.netresearchgate.net Palladium catalysts are valuable for three-component tandem reactions. organic-chemistry.org

Metal-free catalytic systems often rely on iodine, nih.gov acids like HCl and PTSA, nih.govmdpi.comresearchgate.net or bases like KOtBu nih.gov to promote the desired transformations. These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.

Metal-Catalyzed Reactions

The development of new synthetic routes to quinazoline derivatives is a significant area of focus in organic synthesis. Metal-catalyzed reactions, in particular, have emerged as powerful tools for the construction of the this compound core, offering advantages such as high efficiency, broad substrate scope, and operational simplicity. Classical synthetic strategies often involve palladium-catalyzed cyclizations, ruthenium-catalyzed C-H activation/annulation, and copper-catalyzed oxidative functionalization reactions starting from precursors like amidines, aromatic amines, or nitrile compounds. mdpi.com

Copper-Catalyzed Approaches

Copper catalysis has been extensively employed in the synthesis of this compound derivatives through various strategies. These methods often utilize readily available starting materials and benefit from the low cost and toxicity of copper catalysts.

One notable copper-catalyzed approach involves a domino three-component reaction of cyanamides, arylboronic acids, and amines. acs.orgnih.gov This oxidative process, conducted in the presence of a copper(II) chloride dihydrate catalyst, 2,2′-bipyridine, and potassium carbonate under an oxygen atmosphere, facilitates the formation of two C-N bonds and a C-H functionalization event, leading to the assembly of 2-aminoquinazolines. acs.orgnih.gov

Another efficient method utilizes the reaction of 2-halophenyl ketones with guanidine derivatives in the presence of a copper catalyst to yield this compound derivatives. nih.govthieme-connect.com For instance, the use of inexpensive copper(I) iodide as a catalyst with substrates like 2-bromobenzaldehyde (B122850) or 2-bromophenyl ketones and guanidines has proven effective. thieme-connect.com The reaction conditions are typically optimized by screening various ligands, bases, and solvents, with L-proline often being an effective ligand. thieme-connect.com

Furthermore, a cascade reaction of (2-bromophenyl)methylamines and amidine hydrochlorides can be catalyzed by copper bromide (CuBr), using air as a green oxidant. This procedure involves sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. frontiersin.org Additionally, a one-pot tandem reaction between 2-bromobenzyl bromides, aldehydes, and aqueous ammonia (B1221849) has been developed using copper(II) acetate (B1210297) as the catalyst. nih.gov

A highly efficient Fe/Cu relay-catalyzed domino protocol has also been reported for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. mdpi.com This multi-step process involves an iron-mediated cycloaddition followed by several copper-catalyzed steps. mdpi.com

Table 1: Examples of Copper-Catalyzed Synthesis of 2-Aminoquinazolines

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Cyanamides, arylboronic acids, amines | CuCl₂·2H₂O, 2,2′-bipyridine, K₂CO₃, O₂ | 2-Aminoquinazolines | - | acs.orgnih.gov |

| 2-Bromobenzaldehyde, pyrrolidine-1-carboxamidine sulfate | CuI, L-proline, Cs₂CO₃, 4 Å MS | 2-(Pyrrolidin-1-yl)-quinazoline | 85% | thieme-connect.com |

| (2-Bromophenyl)methylamines, amidine hydrochlorides | CuBr, K₂CO₃, Air | 2-Substituted quinazolines | 40-99% | frontiersin.org |

| o-Halobenzonitriles, aldehydes, NaN₃ | FeCl₃, CuI/L-proline | 2-Phenylquinazolin-4-amines | 42-84% | frontiersin.orgmdpi.com |

| (2-Aminophenyl)methanols, aldehydes | CuCl, Cerium ammonium nitrate (B79036), CsOH | 2-Aryl quinazolines | 55-97% | mdpi.com |

Iron-Catalyzed Cyclizations

Iron catalysis provides an economical and environmentally friendly alternative for the synthesis of quinazolines. One prominent method involves an iron-catalyzed C(sp³)–H oxidation and intramolecular C–N bond formation. researchgate.net This process starts with 2-alkylamino N-H ketimine derivatives, which are prepared from the reaction of 2-alkylamino benzonitriles with organometallic reagents. The subsequent cyclization is catalyzed by iron(II) chloride (FeCl₂) using tert-butyl hydroperoxide (TBHP) as the oxidant, affording a variety of 2,4-disubstituted quinazolines in good to excellent yields. researchgate.net

Another approach is a tandem reductive cyclization using an iron-hydrochloric acid system. This method is effective for converting methyl N-cyano-2-nitrobenzimidates to N⁴-substituted 2,4-diaminoquinazolines. acs.org Furthermore, a relay catalysis involving both iron and copper has been developed. frontiersin.orgmdpi.com This domino protocol for synthesizing 2-phenylquinazolin-4-amines utilizes ortho-halogenated benzonitriles, aldehydes, and sodium azide. The reaction is initiated by an iron-mediated [3+2] cycloaddition, followed by a series of copper-catalyzed transformations. frontiersin.orgmdpi.com

Table 2: Iron-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| 2-Alkylamino N-H ketimines | FeCl₂, tert-BuOOH | 2,4-Disubstituted quinazolines | Good to excellent | researchgate.net |

| Methyl N-cyano-2-nitrobenzimidates | Iron, HCl | N⁴-substituted 2,4-diaminoquinazolines | - | acs.org |

| o-Halobenzonitriles, aldehydes, NaN₃ | FeCl₃, CuI/L-proline | 2-Phenylquinazolin-4-amines | 42-84% | frontiersin.orgmdpi.com |

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions represent a cornerstone in the synthesis of heterocyclic compounds, including quinazolines. These methods are valued for their high efficiency and broad functional group tolerance. mdpi.com

A three-component tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives. organic-chemistry.org Another strategy involves the palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines for the synthesis of 4-aminoquinazolines. nih.gov Furthermore, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed to construct indole (B1671886) skeletons, showcasing the versatility of palladium catalysis in related heterocyclic systems. acs.org

More complex quinazoline structures can also be accessed. For instance, a one-pot, three-component synthesis of 2,6,8-trisubstituted 4-aminoquinazolines has been achieved through microwave-assisted threefold Suzuki-Miyaura or SNAr/bis-Suzuki-Miyaura reactions in water, highlighting the potential for rapid and environmentally friendly synthesis. mdpi.com

Table 3: Examples of Palladium-Catalyzed Synthesis of Quinazolines

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| 2-Aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |

| N-(2-Bromoaryl)amidines | Palladium catalyst | 4-Aminoquinazolines | nih.gov |

| 2,4,8-Trichloroquinazoline, boronic acids | Pd(PPh₃)₂Cl₂, K₂CO₃, TBAB, Microwave | 2,6,8-Trisubstituted 4-aminoquinazolines | mdpi.com |

Ruthenium-Catalyzed Dehydrogenative Syntheses

Ruthenium-catalyzed reactions, particularly dehydrogenative coupling processes, offer an atom-economical and environmentally benign pathway to quinazolines. These reactions often proceed with the release of hydrogen gas and/or water as the only byproducts.

A notable example is the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. acs.orgnih.govorganic-chemistry.org This reaction is efficiently catalyzed by a commercially available system comprising Ru₃(CO)₁₂ with a Xantphos ligand and potassium tert-butoxide as a base. acs.orgnih.govorganic-chemistry.org The method is lauded for its operational simplicity and broad substrate scope. acs.orgnih.govorganic-chemistry.org

Another approach involves the in situ formation of a ruthenium catalyst for the highly selective dehydrogenative coupling of 2-aminophenyl ketones with amines to afford quinazoline products. organic-chemistry.orgresearchgate.net This method avoids the use of reactive reagents and the formation of toxic byproducts. organic-chemistry.orgresearchgate.net Additionally, an arene Ru(II)benzhydrazone complex has been shown to catalyze the sequential acceptorless dehydrogenative coupling of 2-aminobenzhydrol (B79127) derivatives and benzyl (B1604629) alcohols in the presence of ammonium acetate, yielding a broad range of 2,4-disubstituted quinazolines under mild conditions. organic-chemistry.org

Table 4: Ruthenium-Catalyzed Synthesis of 2-Arylquinazolines

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 2-Aminoaryl methanols, benzonitriles | Ru₃(CO)₁₂/Xantphos/t-BuOK | 2-Arylquinazolines | Moderate to good | acs.orgnih.govorganic-chemistry.org |

| 2-Aminophenyl ketones, amines | In situ formed Ruthenium catalyst | Quinazoline products | - | organic-chemistry.orgresearchgate.net |

| 2-Aminobenzhydrol derivatives, benzyl alcohols | Arene Ru(II)benzhydrazone complex, NH₄OAc | 2,4-Disubstituted quinazolines | Very good | organic-chemistry.org |

Nickel-Catalyzed Dehydrogenative Coupling

Nickel catalysts, being more earth-abundant and economical than precious metals, have gained attention for the synthesis of quinazolines. Nickel-catalyzed acceptorless dehydrogenative coupling reactions provide sustainable routes to these heterocycles. researchgate.netnih.gov

One such method involves the reaction of 2-aminobenzylamine with benzyl alcohol or 2-aminobenzylalcohol with benzonitrile. organic-chemistry.orgresearchgate.netnih.gov These reactions are catalyzed by inexpensive and readily prepared nickel catalysts containing tetraaza macrocyclic ligands, yielding a wide variety of substituted quinazolines in good yields. organic-chemistry.orgresearchgate.netnih.gov Another nickel-catalyzed approach is the [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation, where an in situ formed amidine directs the nickel catalyst to activate the ortho C-H bond. organic-chemistry.org

Table 5: Nickel-Catalyzed Synthesis of Quinazolines

| Starting Materials | Catalyst/Reagents | Reaction Type | Product | Reference |

| 2-Aminobenzylamine, benzyl alcohol | Nickel catalyst with tetraaza macrocyclic ligand | Acceptorless Dehydrogenative Coupling | Substituted quinazolines | organic-chemistry.orgresearchgate.netnih.gov |

| 2-Aminobenzylalcohol, benzonitrile | Nickel catalyst with tetraaza macrocyclic ligand | Acceptorless Dehydrogenative Coupling | Substituted quinazolines | organic-chemistry.orgresearchgate.netnih.gov |

| Benzylamines, nitriles | Nickel catalyst | [4+2] Annulation via C-H/N-H activation | Multisubstituted quinazolines | organic-chemistry.org |

Cerium Ammonium Nitrate (CAN)-TBHP Catalysis

Cerium(IV) ammonium nitrate (CAN) is a versatile and inexpensive one-electron oxidizing agent that can be used to catalyze the synthesis of quinazolines. organic-chemistry.orgstanfordmaterials.comscispace.com A facile and efficient method for the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines is catalyzed by a CAN-TBHP (tert-butyl hydroperoxide) system in acetonitrile (B52724). organic-chemistry.orgorganic-chemistry.org This reaction proceeds smoothly to give the corresponding 2-phenylquinazolines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org CAN is also used in combination with other catalysts, such as in a one-pot tandem multi-component approach with CuCl for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes. mdpi.com

Table 6: Cerium Ammonium Nitrate (CAN)-Catalyzed Synthesis of 2-Phenylquinazolines

| Starting Materials | Catalyst/Reagents | Solvent | Product | Yield | Reference |

| 2-Aminobenzophenones, benzylamines | CAN, TBHP | Acetonitrile | 2-Phenylquinazolines | Good to excellent | organic-chemistry.orgorganic-chemistry.org |

| (2-Aminophenyl)methanols, aldehydes | CuCl, CAN, CsOH | Acetonitrile | 2-Aryl quinazolines | 55-97% | mdpi.com |

Cobalt Zeolite Imidazolate Framework Catalysis

A notable advancement in the heterogeneous catalysis of quinazoline synthesis involves the use of a cobalt-based zeolite imidazolate framework, specifically ZIF-67. This method provides an efficient pathway for the cyclization of 2-aminobenzoketones with benzylamines to yield quinazoline derivatives. nih.govrsc.orgresearchgate.net

The reaction is typically carried out in toluene (B28343) using tert-butyl hydroperoxide (TBHP) as an oxidant at a relatively mild temperature of 80°C. nih.govrsc.org This heterogeneous catalytic system is reported to be superior to common cobalt salts like Co(NO₃)₂, CoCl₂, and Co(OAc)₂, as well as other cobalt-containing metal-organic frameworks (MOFs) such as ZIF-9 and Co-MOF-74. rsc.org Key advantages of the ZIF-67 catalyst include its reusability for several cycles without significant loss of catalytic activity and the low reaction temperature. nih.govrsc.org The reaction demonstrates good tolerance to various functional groups, affording the desired quinazoline products in good to excellent yields, typically ranging from 75% to 89%. nih.govfrontiersin.org

Table 1: ZIF-67 Catalyzed Synthesis of Quinazolines

| Reactants | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-Aminobenzophenone, Benzylamine (B48309) | ZIF-67 | TBHP | Toluene | 80 | 180 | 75-89 | nih.gov |

Metal-Free and Organocatalytic Methods

In the quest for more sustainable and cost-effective synthetic routes, several metal-free and organocatalytic methods for the synthesis of 2-aminoquinazolines have been developed. These approaches avoid the use of potentially toxic and expensive transition metals.

Oxidative Annulation with Cyanamide or Carbonitrile

A metal-free oxidative annulation reaction provides a straightforward route to 2-aminoquinazolines from 2-aminobenzophenones and either cyanamide or a cyanamide derivative like 4-morpholinecarbonitrile. nih.govscielo.brfrontiersin.org This method is notable for its mild reaction conditions and the use of readily available starting materials. nih.govnih.gov The reaction can be mediated by either an acid, such as p-toluenesulfonic acid (PTSA), or a base, like potassium tert-butoxide (KOtBu), in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.govmdpi.com

The proposed mechanism suggests that in the presence of an acid, the cyano group is protonated, which enhances the electrophilicity of the cyanamide carbon, facilitating the attack by the amine of the 2-aminobenzophenone. nih.govmdpi.com Conversely, a base deprotonates the amine, increasing its nucleophilicity. nih.govmdpi.com Following the initial addition, cyclization and subsequent elimination of a water molecule afford the this compound product. nih.govmdpi.com This methodology demonstrates good atom economy and allows for structural diversity in the final products, with yields reported to be in the moderate to good range (75-81%). nih.govfrontiersin.orgnih.govmdpi.com

Table 2: Oxidative Annulation for this compound Synthesis

| 2-Aminobenzophenone Derivative | Cyanamide Source | Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Unsubstituted | 4-Morpholinecarbonitrile | KOtBu | DMF | 110 | 12 | Good | nih.gov |

| Unsubstituted | Cyanamide | PTSA | DMF | 110 | 12 | Good | nih.govmdpi.com |

| Various substituted | Cyanamide/4-Morpholinecarbonitrile | PTSA/KOtBu | DMF | 110 | 12 | 75-81 | nih.govmdpi.com |

Iodine-Catalyzed Reactions

Molecular iodine has been effectively employed as a catalyst for the synthesis of quinazoline derivatives under metal-free conditions. nih.gov One such approach involves the reaction of 2-aminobenzophenones with benzylamines in the presence of iodine under an oxygen atmosphere at 130°C, yielding 2-arylquinazolines in 68-92% yields. nih.gov This method is advantageous due to its solvent-free nature and the use of oxygen as a green oxidant. nih.gov

Another iodine-catalyzed domino reaction utilizes tertiary amines as a carbon source for the formation of quinazolines. nih.gov The reaction of 2-aminobenzophenone with a tertiary amine like tetramethylethylenediamine (TMEDA) is carried out in the presence of iodine as a catalyst and ammonium chloride as the nitrogen source, with molecular oxygen serving as the oxidant. nih.gov This tandem reaction, performed in DMSO at 120°C, furnishes quinazolines in yields ranging from 20-98%. nih.gov A key benefit of this protocol is its operational simplicity and broad substrate scope. nih.gov

Furthermore, a three-component reaction of 2-aminobenzophenones, phenylisothiocyanate, and ammonium acetate, catalyzed by iodine in DMSO at 50°C, provides N,4-disubstituted quinazolin-2-amines in high yields (87-95%). mdpi.com

Table 3: Iodine-Catalyzed Synthesis of Quinazolines

| Reactants | Catalyst | Oxidant/Nitrogen Source | Solvent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminobenzophenones, Benzylamines | I₂ | O₂ | Solvent-free | 130 | 3-8 | 68-92 | nih.gov |

| 2-Aminobenzophenone, N-methylamines | I₂ | O₂, NH₄Cl | DMSO | 120 | 12 | 20-98 | nih.gov |

| 2-Aminobenzophenone, Phenylisothiocyanate, NH₄OAc | I₂ | - | DMSO | 50 | 2-3 | 87-95 | mdpi.com |

4-Hydroxy-TEMPO Catalysis

An efficient and novel aerobic oxidative method for the synthesis of 2-aryl quinazoline derivatives utilizes 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-hydroxy-TEMPO) as a radical catalyst. researchgate.netnih.gov This one-pot reaction involves the amination of benzyl C-H bonds of arylmethanamines with 2-aminobenzaldehydes or 2-aminobenzoketones. researchgate.netnih.gov

A key advantage of this methodology is that it proceeds without the need for any metal catalysts or additives, using air as the oxidant. researchgate.netnih.gov The reaction of 2-aminobenzylamines with aldehydes in the presence of a catalytic system of CuCl/DABCO/4-HO-TEMPO in acetonitrile with oxygen as the terminal oxidant at 80°C has also been reported to afford quinazolines in yields of 40-98%. nih.govmdpi.com

Orthoester-Mediated Approaches

A catalyst- and solvent-free, environmentally friendly procedure for the synthesis of quinazoline frameworks has been developed using a one-pot, three-component reaction. nih.gov This method involves the reaction of 2-aminoarylketones and trialkyl orthoesters in the presence of ammonium acetate. nih.govheteroletters.org This approach is lauded for its good to excellent isolated yields, which range from 79% to 94%. nih.gov The reaction is clean, simple, and offers an eco-friendly alternative by eliminating the need for organic solvents. nih.gov

Acid-Mediated Annulation

Hydrochloric acid has been successfully used as a mediator for the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, leading to the synthesis of this compound derivatives. scielo.brmdpi.commdpi.com This method demonstrates practicality with a wide range of substrates and good functional group tolerance, resulting in high yields. mdpi.comresearchgate.net The reaction is typically carried out in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. scielo.br When 2-aminobenzonitriles are used instead of 2-amino aryl ketones, the reaction yields 2-amino-4-iminoquinazolines. mdpi.comresearchgate.net

In a related approach, a metal-free oxidative annulation reaction for synthesizing 2-aminated quinazolines from 2-aminobenzophenone and cyanamide can be mediated by p-toluene sulfonic acid (PTSA) in DMF at 110°C. nih.govmdpi.com The acid is believed to protonate the nitrogen of the cyano group, thereby increasing the electrophilicity of the cyanamide carbon and facilitating the subsequent nucleophilic attack and cyclization. nih.govnih.govmdpi.com

Table 4: Acid-Mediated Synthesis of 2-Aminoquinazolines

| Reactants | Acid Mediator | Solvent | Temperature (°C) | Time (h) | Product Type | Reference |

| N-Benzyl Cyanamides, 2-Amino Aryl Ketones | HCl | HFIP | 70 | 1 | 2-Aminoquinazolines | mdpi.comresearchgate.net |

| N-Benzyl Cyanamides, 2-Aminobenzonitriles | HCl | HFIP | 70 | 1 | 2-Amino-4-iminoquinazolines | mdpi.comresearchgate.net |

| 2-Aminobenzophenone, Cyanamide | PTSA | DMF | 110 | 12 | 2-Aminoquinazolines | nih.govmdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for the rapid and efficient synthesis of heterocyclic compounds, including 2-aminoquinazolines and their derivatives. researchgate.netijnrd.org This method utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions compared to conventional heating methods. researchgate.netmdpi.comderpharmachemica.com The application of microwave technology aligns with the principles of green chemistry by improving energy efficiency and reducing the need for large volumes of solvents. ijnrd.orgmdpi.com

A variety of synthetic strategies for quinazoline derivatives have been adapted for microwave conditions. For instance, the synthesis of 4-aminoquinazolines can be achieved in a one-pot, multi-component reaction under solvent-free microwave conditions. One such approach involves the reaction of 2-aminobenzonitrile, an ortho-ester, and ammonium acetate, which provides 2-alkyl-4-aminoquinazolines in good yields within minutes. nih.govfrontiersin.org Another microwave-assisted method for synthesizing N-arylheterocyclic substituted-4-aminoquinazolines involves the reaction of 4-chloroquinazoline (B184009) with various aryl heterocyclic amines in 2-propanol. mdpi.com This microwave method significantly shortens the reaction time to 20 minutes, compared to 12 hours required for the classical heating method, while also improving yields. mdpi.com

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines mdpi.com

| Compound | Method | Reaction Time | Yield (%) |

| 5b | Microwave | 20 min | 73.5 |

| 5b | Conventional | 12 h | 37.3 |

Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis has emerged as a powerful tool, particularly in combinatorial chemistry, for the generation of libraries of heterocyclic compounds for drug discovery. acs.orgmdpi.comacs.org This methodology involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions to build the desired molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, eliminating the need for traditional purification techniques like chromatography for intermediates. souralgroup.com

Several solid-phase strategies have been developed for the synthesis of this compound derivatives. One versatile method for preparing 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines starts with a polymer-linked amino acid. nih.govacs.org The amino group is treated with 2-nitrobenzaldehyde (B1664092), followed by reduction of the nitro group. Cyclization with cyanogen (B1215507) bromide and subsequent cleavage from the resin yields the desired products in high purity and yield. nih.govacs.org

Another approach focuses on the synthesis of 2-amino-4(1H)-quinazolinones. acs.orgacs.orgnih.gov In this method, an amine attached to a resin is converted to a polymer-bound S-methylthiopseudourea. acs.orgnih.gov This intermediate is then condensed with various substituted isatoic anhydrides to form the quinazolinone ring. acs.orgacs.orgnih.gov Cleavage from the resin affords the final 2-amino-4(1H)-quinazolinone derivatives. acs.org This method is well-suited for creating combinatorial libraries with diversity at multiple positions of the quinazolinone scaffold. acs.orgacs.org

A different solid-phase strategy for producing 2-amino-4(3H)-quinazolinones with two- and three-point diversity begins with the generation of a polymer-bound S-methylisothiourea. acs.orgnih.govacs.org This is followed by N-acylation with a substituted o-nitrobenzoic acid. The final step involves the reduction of the nitro group, which triggers an intramolecular cyclization to form the desired 2-amino-4(3H)-quinazolinone. acs.orgnih.govacs.org These solid-phase methods offer efficient and streamlined pathways to generate diverse libraries of this compound derivatives for biological screening. mdpi.comacs.org

Interactive Table: Representative 2-Amino-4(1H)-quinazolinones Synthesized via Solid-Phase Method acs.org

| R1 (from amine) | R2 (from isatoic anhydride) | R3 (from isatoic anhydride) | Product |

| 4-Fluorobenzyl | H | H | 2-(4-Fluorobenzylamino)quinazolin-4(1H)-one |

| 4-Methoxybenzyl | H | H | 2-(4-Methoxybenzylamino)quinazolin-4(1H)-one |

| Cyclohexylmethyl | H | H | 2-(Cyclohexylmethylamino)quinazolin-4(1H)-one |

| 4-Fluorobenzyl | 6-Bromo | H | 6-Bromo-2-(4-fluorobenzylamino)quinazolin-4(1H)-one |

| 4-Methoxybenzyl | 6-Bromo | H | 6-Bromo-2-(4-methoxybenzylamino)quinazolin-4(1H)-one |

Structure Activity Relationship Sar Studies of 2 Aminoquinazoline Derivatives

Impact of Substituent Patterns on Biological Activities

The biological activities of 2-aminoquinazoline derivatives can be finely tuned by altering substituents on both the pyrimidine (B1678525) and benzene (B151609) rings of the quinazoline (B50416) core. biomedres.us SAR studies have revealed that positions 2, 4, 6, and 8 are particularly important for modulating the pharmacological effects of these compounds. nih.govmdpi.com

Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at this position can significantly enhance inhibitory activity. mdpi.com These groups can strengthen the binding affinity with target proteins by establishing additional hydrophobic interactions. mdpi.com For instance, in a series of Mer Tyrosine Kinase (Mer TK) inhibitors, a 2-phenylamino moiety was identified as a necessary pharmacophore, with its phenyl B-ring forming a crucial π-π interaction with a phenylalanine residue (Phe673) in the kinase domain. nih.gov

Alkyl and Thiol Groups: Simple alkyl groups at the 2-position have also been shown to enhance inhibitory effects. mdpi.com For antimicrobial applications, the presence of methyl or thiol groups at this position has been reported as essential for activity. nih.gov

Conjugation and Stability: The stability of the entire heterocyclic ring is affected by the nature and degree of conjugation of the substituent at the 2-position. researchgate.net A wide array of substituents, including methyl, ethyl, various alkyl chains, phenyl, and benzyl (B1604629) groups, have been studied to understand this relationship. researchgate.net

Acidity/Basicity: The pKa of the molecule can also be influenced by the 2-position substituent. Studies have shown that the presence of halogens on an aryl substituent at the C-2 position can increase the compound's pKa. researchgate.net

The 4-position of the this compound scaffold is a key site for modification, often bearing an amino group that can be further substituted to modulate activity and physicochemical properties. acs.org Nucleophilic aromatic substitution (SNAr) reactions are commonly used to introduce various primary or secondary aliphatic amines, anilines, and benzylamines at this position. mdpi.com

Requirement for NH Group: For certain biological targets, an unsubstituted or monosubstituted amino group at the 4-position is critical for activity. In a series of antimalarial 2-anilino-4-aminoquinazolines, it was found that a free N-H group was likely required for binding to the cellular target. acs.org Disubstitution on the 4-amino nitrogen proved detrimental to activity when compared to monoalkylamino analogues. acs.org

Improving Physicochemical Properties: The 4-position serves as a strategic site for attaching functionalities to enhance properties like solubility. acs.org For example, replacing a methoxy (B1213986) substituent on the 2-anilino moiety with more stable methyl or halogen groups maintained potency while addressing metabolic liabilities. acs.org

Modulating Kinase Selectivity: In the context of kinase inhibition, substitutions on the aniline (B41778) moiety attached at the 4-position are critical. For dual EGFR/VEGFR2 inhibitors, having two electron-withdrawing groups on the terminal benzene ring led to elevated inhibitory activity. nih.gov Specifically, a 2,4-substitution on the aniline ring with bulky halogens increased activity against VEGFR2, whereas a 3,4-substitution favored EGFR inhibition. nih.gov

The table below summarizes the impact of different substituents at the 4-amino position on the antimalarial activity against P. falciparum.

| Compound | 4-Position Substituent (R) | Activity (IC₅₀, nM) |

| 1 | -H | 124 |

| 2 | -CH₂CH₂OH | 7600 |

| 3 | -CH₂CH₂OH | 1800 |

| 4 | -CH₃ | 329 |

| 7 | -CH₃ | 124 |

| 8 | -CH₂CH₂CH₂OH | 418 |

| Data sourced from a study on antimalarial agents, illustrating that mono-substitution (e.g., -CH₃) is better tolerated than di-substitution or larger hydroxyalkyl groups at the 4-amino nitrogen. acs.org |

Substituents on the benzene portion of the quinazoline ring, particularly at the 6- and 8-positions, significantly influence biological activity, solubility, and bioavailability. nih.govmdpi.com

Halogen Atoms: The introduction of halogen atoms, such as iodine, at the 6- and 8-positions has been shown to markedly improve the antimicrobial activity of quinazolinone derivatives. nih.gov However, the presence of halogens at these positions can also decrease the pKa of the compound. researchgate.net

Polar Groups: Incorporating polar groups at the 6- or 8-position can increase the water solubility and bioavailability of the compounds while preserving their potent inhibitory activity. mdpi.com

Other Substituents: In specific inhibitor classes, other groups have proven beneficial. For certain EGFR inhibitors, electron-donating groups at the 6- and 7-positions increased compound activity. mdpi.com For CDK-4 inhibitors, the placement of a cyclopentyl group at the 8-position resulted in a significant increase in inhibitory activity. researchgate.net Furthermore, dioxygenated groups at the 6- and 7-positions have been found to improve cytotoxic activity against cancer cell lines. mdpi.com

The addition of large, nonpolar (hydrophobic) groups to the this compound scaffold is a recurring theme in the enhancement of biological activity across different therapeutic targets. rsc.orgscielo.br

Kinase Inhibition: For a series of quinazoline-based urea (B33335) derivatives acting as β-PDGFR inhibitors, activity was shown to increase with the introduction of bulky hydrophobic substituents at the para-position of a phenyl ring. scielo.br Highly potent analogues included those with 4-(4-methylphenoxy)phenyl, 4-tert-butylphenyl, and 4-phenoxyphenyl groups. researchgate.net

Antifungal Activity: In the development of fungal group II intron inhibitors, augmenting the steric bulk on a benzyl substituent at the 2-amino position led to substantial improvements in potency. acs.org Replacing an unsubstituted benzyl group with a tert-butylbenzyl or trifluoromethylbenzyl group enhanced inhibitory activity by more than tenfold. acs.org

Antiproliferative Activity: SAR studies of certain quinazolinone hybrids revealed that bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring were essential for antiproliferative activity against cancer cell lines. rsc.org

The following table demonstrates the effect of introducing bulky substituents on the inhibitory activity against fungal group II intron splicing.

| Compound | Substituent | Inhibitory Activity (Kᵢ, µM) |

| 3 | Benzyl | 14.0 |

| 15 | 4-(tert-butyl)benzyl | 1.1 |

| 16 | 4-(trifluoromethyl)benzyl | 1.3 |

| 17 | 3-chlorobenzyl | 0.4 |

| Data sourced from a study on fungal group II intron inhibitors, showing a significant increase in potency with the addition of bulky and hydrophobic groups. acs.org |

Role of Substituents at the 6- and 8-Positions

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction between a drug molecule and its biological target. For this compound derivatives, specific chiral features can lead to greater biological activity. mdpi.com The precise spatial orientation of substituents can dictate the ability of the molecule to fit into a binding pocket and form key interactions. X-ray crystallography studies have been instrumental in visualizing these interactions, revealing, for example, how a compound's extended conformation allows both nitrogen atoms of the quinazoline scaffold to act as hydrogen bond acceptors within a kinase active site. drugdesign.org The optimal geometry of an inhibitor, such as the favorable positioning of an isoquinoline (B145761) nitrogen for a direct hydrogen bond, can lead to significantly enhanced binding and potency. drugdesign.org

Rational Design Based on SAR Insights

The knowledge gained from comprehensive SAR studies provides a powerful foundation for the rational design of new and improved this compound derivatives. nih.gov By understanding which structural features are essential for activity, medicinal chemists can purposefully design molecules with enhanced potency, greater selectivity, and better drug-like properties. drugdesign.orgresearchgate.net

This process often involves:

Pharmacophore Modeling: Identifying the essential structural components and their spatial arrangement required for biological activity. researchgate.net

Bioisosteric Replacement: Substituting parts of a molecule with other chemical groups that have similar physical or chemical properties to enhance activity or reduce toxicity. scielo.br

Structure-Based Design: Using the 3D structure of the target protein (e.g., from X-ray crystallography) to design molecules that fit perfectly into the binding site and form optimal interactions. drugdesign.org

For example, after identifying that a hydrogen bond with the kinase hinge was crucial for activity, but that steric repulsion was limiting potency in one series, a rational approach would be to design a new scaffold that maintains the hydrogen bond donor while eliminating the steric clash. drugdesign.org This iterative process of design, synthesis, and testing, guided by SAR insights, is fundamental to the development of novel this compound-based therapeutic agents.

Biological and Pharmacological Activities of 2 Aminoquinazoline Compounds

Anticancer Potential and Mechanisms

2-Aminoquinazoline derivatives have emerged as a significant class of anticancer agents, exhibiting their effects through various mechanisms, including kinase inhibition, cell cycle disruption, apoptosis induction, and modulation of the tumor microenvironment.

Kinase Inhibition and Relevant Targets (e.g., c-Kit, EGFR, PAK4, CDK4, HPK1, FLT-3, VEGFR-2)

A primary mechanism through which 2-aminoquinazolines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. mdpi.com The 4-anilinquinazoline derivatives, a subset of this class, have shown the ability to inhibit receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, PDGFR, and FGFR, which are frequently overexpressed in various cancers. mdpi.com

c-Kit, FLT-3, and VEGFR-2: Certain pyrrole-indoline-2-one structures, which can be considered related to quinazoline (B50416) derivatives in their kinase inhibitory function, have been studied for their potent inhibition of c-Kit, FLT3, and VEGFR. scirp.org Sunitinib, a multi-kinase inhibitor, effectively targets VEGFR-1, VEGFR-2, VEGFR-3, c-Kit, and PDGFRβ. scirp.org Similarly, some 4,6,7-trisubstituted quinazolines have demonstrated potent inhibition of VEGFR, PDGFR-ß, and c-Kit. ekb.eg

Epidermal Growth Factor Receptor (EGFR): The this compound scaffold is a core component of many EGFR inhibitors. scielo.brscielo.br Vandetanib, an approved drug, is a dual inhibitor of EGFR and VEGFR-2. scielo.br Modifications to the 4-aminoquinazoline core have been explored to develop potent EGFR tyrosine kinase inhibitors. nih.gov For instance, biphenyl (B1667301) aminoquinazoline has been reported as an inhibitor of EGFR, along with other kinases like FGFR-1 and PDGFRβ. biomedres.us Some quinazoline-azole hybrids have shown promising activity by binding to the EGFR active site. nih.gov

p21-Activated Kinase 4 (PAK4): While direct inhibition of PAK4 by 2-aminoquinazolines is a subject of ongoing research, the broader class of quinazoline derivatives has been investigated for its interaction with various kinases involved in cell signaling pathways.

Cyclin-Dependent Kinase 4 (CDK4): 2-Aminoquinazolines have been specifically designed as selective inhibitors of CDK4. nih.gov Inhibition of CDK4 leads to cell cycle arrest, a key mechanism in cancer treatment. nih.gov Appropriate substitutions on the this compound structure have been shown to confer high selectivity for CDK4 over other related kinases. nih.gov A particular derivative with a cyclopentyl group at the 8-position of the quinazoline system exhibited a high level of CDK4 inhibitory activity. researchgate.net

Hematopoietic Progenitor Kinase 1 (HPK1): A novel this compound-based inhibitor, compound 39, has been developed as a potent HPK1 inhibitor with subnanomolar binding affinity. acs.orgnih.gov HPK1 is a negative regulator of T-cell immunity, and its inhibition can enhance anti-tumor immune responses. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Many quinazoline derivatives act as inhibitors of VEGFR-2, a key regulator of angiogenesis. rsc.org Vandetanib is a notable example of a dual EGFR/VEGFR-2 inhibitor. scielo.br Researchers have synthesized and evaluated various 4-aminoquinazoline derivatives as VEGFR-2 inhibitors, with some compounds showing potent activity. ekb.egrsc.orgmdpi.com

| Compound Type/Derivative | Target Kinase(s) | Key Findings | Reference(s) |

| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR, FGFR | Broad inhibition of receptor tyrosine kinases. | mdpi.com |

| Pyrrole-indoline-2-ones | c-Kit, FLT3, VEGFR | Potent inhibitors of these kinases. | scirp.org |

| Biphenyl aminoquinazoline | EGFR, FGFR-1, PDGFRβ | Inhibits multiple tyrosine kinases. | biomedres.us |

| 2-Aminoquinazolines | CDK4 | Selective inhibition leads to cell cycle arrest. | nih.govresearchgate.net |

| Compound 39 (this compound-based) | HPK1 | Subnanomolar binding affinity and synergistic antitumor immunity. | acs.orgnih.gov |

| Vandetanib | EGFR, VEGFR-2 | Approved dual inhibitor. | scielo.br |

Cell Cycle Arrest and Apoptosis Induction

A significant number of this compound derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest:

Inhibition of CDK4 by 2-aminoquinazolines directly causes cell cycle arrest. nih.gov

Some quinazolinone derivatives have been shown to induce G2/M phase arrest by disrupting microtubule dynamics. mdpi.com

A novel 4-aminoquinazoline derivative, DHW-208, was found to induce G0/G1 cell-cycle arrest in breast cancer cells. nih.gov

Another 4-aminoquinazoline derivative, compound 6b, caused G1 cell cycle arrest by inhibiting PI3K signaling. nih.gov

Phthalazino[1,2-b]quinazolinones have been identified as p53 activators that can cause cell cycle arrest at the S/G2 phase. acs.org

Apoptosis Induction:

The disruption of microtubules by certain this compound derivatives can trigger apoptosis. mdpi.com

DHW-208 was shown to induce apoptosis in breast cancer cells through the mitochondrial pathway. nih.gov

Compound 6b, a PI3Kα inhibitor, induced apoptosis via a mitochondrial-dependent pathway. nih.gov

The activation of p53 by phthalazino[1,2-b]quinazolinones leads to the conformational activation of Bak, a pro-apoptotic protein, thereby inducing apoptosis. acs.org

Quinazoline derivatives can also promote apoptosis by increasing the expression of pro-apoptotic proteins like caspases and down-regulating anti-apoptotic proteins such as Bcl-2. mdpi.com

Role in Receptor Tyrosine Kinase (RTK) Inhibition

The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of the anticancer activity of this compound compounds. mdpi.com Dysregulation of RTK signaling is a common feature of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

The 4-aminoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various RTKs. mdpi.comnih.gov This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.

Notable RTKs targeted by this compound derivatives include:

EGFR: As previously mentioned, numerous this compound-based compounds are potent EGFR inhibitors. scielo.brscielo.br

VEGFR-2: Inhibition of VEGFR-2 by these compounds disrupts angiogenesis, a process crucial for tumor growth and metastasis. scielo.brmdpi.com

PDGFR: Platelet-derived growth factor receptors are also targeted by certain quinazoline derivatives, impacting cell growth and division. ekb.egbiomedres.us

FGFR: Fibroblast growth factor receptor inhibition is another mechanism by which these compounds can exert their anticancer effects. biomedres.us

The development of multi-targeted RTK inhibitors based on the this compound scaffold is an active area of research, aiming to overcome drug resistance and improve therapeutic outcomes. nih.gov

Microtubule Disruption

Several this compound derivatives have been identified as potent microtubule-disrupting agents, a mechanism distinct from kinase inhibition. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to significantly inhibit microtubule protein polymerization, leading to G2/M-phase cell cycle arrest and apoptosis. mdpi.com

Some biphenyl aminoquinazolines have been observed to inhibit tubulin polymerization in addition to their anti-TK activity. biomedres.us

A series of novel quinazolines were designed as tubulin inhibitors that occupy the colchicine (B1669291) binding site on tubulin. One compound, 19c, was identified as a potent tubulin assembly inhibitor that disrupted the intracellular microtubule network. nih.gov

Another class of compounds, 4-(N-cycloamino)phenylquinazolines, have been identified as tubulin-polymerization inhibitors that also target the colchicine site. acs.org

| Derivative Class | Mechanism | Effect | Reference(s) |

| 2,3-Dihydroquinazolin-4(1H)-ones | Inhibition of microtubule polymerization | G2/M arrest, apoptosis | mdpi.com |

| Biphenyl aminoquinazolines | Tubulin polymerization inhibition | Anticancer activity | biomedres.us |

| Quinazoline 19c | Tubulin assembly inhibition (colchicine site) | Microtubule disruption, G2/M arrest, apoptosis | nih.gov |

| 4-(N-Cycloamino)phenylquinazolines | Tubulin polymerization inhibition (colchicine site) | G2/M arrest, microtubule disruption | acs.org |

Synergistic Antitumor Immunity

Recent research has highlighted the potential of this compound derivatives to enhance antitumor immunity, particularly in combination with immune checkpoint inhibitors.

A significant development in this area is the creation of a this compound-based HPK1 inhibitor, compound 39. acs.orgnih.gov HPK1 is a kinase that negatively regulates T-cell activation. By inhibiting HPK1, compound 39 can boost the immune response against tumors.

In a CT26 tumor model, compound 39 demonstrated a synergistic effect with an anti-PD-1 antibody, leading to 60% tumor growth inhibition. This was associated with a seven-fold increase in IFN-γ+CD8+ tumor-infiltrating lymphocytes and a three-fold enhancement of splenic IFN-γ production. acs.orgnih.gov This dual approach of directly targeting the tumor and stimulating the immune system represents a promising strategy for cancer therapy.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have also shown promise as antimicrobial agents.

A study on N2,N4-disubstituted quinazoline-2,4-diamines revealed their antibacterial activity against multidrug-resistant Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org

Furthermore, a series of 2-aminothiazole (B372263) derivatives containing a 4-aminoquinazoline moiety were synthesized and evaluated for their antimicrobial properties against plant pathogenic bacteria and fungi. nih.gov

Compound F29, with a 2-pyridinyl substituent, showed outstanding in vitro antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), with an EC50 value of 2.0 μg/mL. nih.gov

Compound F8, featuring a 2-fluorophenyl group, demonstrated good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and notable fungicidal effects against Phytophthora parasitica var. nicotianae. nih.gov

Mechanistic studies indicated that compound F29 exerts its antibacterial effects by increasing the permeability of the bacterial membrane, reducing extracellular polysaccharide release, and altering bacterial cell morphology. nih.gov

New derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one have also been synthesized and tested for their in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis, showing moderate to good activity. sapub.org

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial pathogens, including strains that are resistant to multiple drugs. Research has shown that N2, N4-disubstituted quinazoline analogues can exhibit potent antibacterial activity against Acinetobacter baumannii with single-digit micromolar Minimum Inhibitory Concentrations (MICs). nih.gov These compounds have also been effective in eradicating a significant percentage of cells within a biofilm. nih.gov Furthermore, potent activity against methicillin-resistant Staphylococcus aureus (MRSA) has been observed, with some analogues displaying MIC values around 0.5 μM. nih.gov

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and shown to possess MICs in the low micromolar range against multidrug-resistant Staphylococcus aureus. mdpi.com These compounds also exhibited low potential for resistance development and were effective in in vivo models. mdpi.com

In the context of agricultural applications, 2-aminothiazole derivatives bearing a 4-aminoquinazoline moiety have been synthesized and evaluated for their antimicrobial properties against plant pathogenic bacteria. nih.govresearchgate.net One such derivative, compound F29, which has a 2-pyridinyl substituent, showed an outstanding in vitro antibacterial effect against Xanthomonas oryzae pv. oryzicola (Xoc), with a half-maximal effective concentration (EC50) value of 2.0 μg/mL. nih.govresearchgate.net Another compound, F8, with a 2-fluorophenyl group, demonstrated good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac). nih.govresearchgate.net Mechanistic studies suggest that these compounds may exert their effects by increasing the permeability of the bacterial membrane. nih.govresearchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| N2, N4-disubstituted quinazoline analogues | Acinetobacter baumannii | Single-digit micromolar MICs | nih.gov |

| N2, N4-disubstituted quinazoline analogues | Methicillin-resistant S. aureus (MRSA) | MIC ~ 0.5 μM | nih.gov |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Multidrug-resistant S. aureus | Low micromolar MICs | mdpi.com |

| Compound F29 (2-pyridinyl substituent) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 2.0 μg/mL | nih.govresearchgate.net |

| Compound F8 (2-fluorophenyl group) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 22.8 μg/mL | nih.govresearchgate.net |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus, E. coli, P. aeruginosa | Significant activity | imrpress.com |

| N-butyl-2-(butylthio)quinazolin-4-amine (Compound I) | Gram-positive bacteria, M. smegmatis | MIC 1-16 µg/mL | japsonline.com |

| Compound 12 (phenolic OH at position 6) | S. aureus, S. pneumoniae, E. faecium, E. faecalis, M. smegmatis | MIC 1-16 µg/mL | japsonline.com |

Antimycobacterial Activity and Mechanism of Action

The this compound scaffold has been identified as a promising starting point for the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. ekb.egresearchgate.net Phenotypic screening led to the identification of a 2-aminoquinazolinone hit compound. mdpi.comresearchgate.netresearchgate.net Subsequent optimization to improve solubility resulted in derivatives with potent antimycobacterial activity, metabolic stability, and low cytotoxicity. mdpi.comresearchgate.netresearchgate.net

A significant finding in the study of these compounds is that their in vitro antimycobacterial activity is dependent on the presence of glycerol (B35011) in the culture medium. nih.govmdpi.comresearchgate.net This has led to the hypothesis that these compounds exert their effect through a glycerol-dependent mechanism of action. nih.govmdpi.comresearchgate.net Whole-genome sequencing of spontaneous resistant mutants revealed mutations in genes related to glycerol metabolism, supporting this hypothesis. nih.govmdpi.comresearchgate.net This glycerol dependency may explain the discrepancy observed between in vitro activity and in vivo efficacy in some studies, as glycerol may not be the primary carbon source for Mtb in the host's lungs. nih.govmdpi.com

Several synthesized quinazolinone derivatives have shown potent anti-mycobacterial activity with MIC values in the low microgram per milliliter range. nih.gov For example, compounds with a piperazine (B1678402) linker have been evaluated, with some showing MIC values between 2–16 μg/mL against M. tuberculosis H37Rv. nih.gov

Table 2: Antimycobacterial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Mechanism of Action Insight | Reference |

|---|---|---|---|---|

| 2-Aminoquinazolinone sulfoxide (B87167) derivative | M. tuberculosis | Potent in vitro activity | Glycerol-dependent | mdpi.comresearchgate.netresearchgate.net |

| 6-Propylbenzo mdpi.comresearchgate.netimidazo[1,2-c]quinazoline | M. tuberculosis | 12.5 μg/mL | Not specified | ekb.eg |

| 2-Methyl-6-propylbenzo mdpi.comresearchgate.netimidazo[1,2-c]quinazoline | M. tuberculosis | 0.78 μg/mL | Not specified | ekb.eg |

| Piperazine linked quinazoline derivatives (e.g., 8f) | M. tuberculosis H37Rv | 2 μg/mL | Not specified | nih.gov |

Antiviral Properties (e.g., Influenza A virus)

Research into the antiviral applications of this compound has yielded promising results, particularly against the influenza A virus. acs.orgresearchgate.net A series of 2,4-disubstituted quinazoline derivatives incorporating various amide moieties have been synthesized and shown to exhibit potent in vitro anti-influenza A virus activity with low cytotoxicity. ekb.egresearchgate.net

Specifically, certain compounds have demonstrated significant activity against the influenza A/WSN/33 virus (H1N1), with IC50 values in the low micromolar range and high selectivity indices. researchgate.net For instance, compounds designated as 10a5 and 17a showed IC50 values of 3.70-4.19 μM. researchgate.net These findings suggest that the quinazoline scaffold is a valuable template for developing new anti-influenza agents. researchgate.net

Table 3: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 10a5 | Influenza A/WSN/33 (H1N1) | 3.70-4.19 μM | >27.03 | researchgate.net |

| Compound 17a | Influenza A/WSN/33 (H1N1) | 3.70-4.19 μM | >23.87 | researchgate.net |

| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza virus | < 10 μM | Not specified | ekb.eg |

| N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide | Influenza virus | < 10 μM | Not specified | ekb.eg |

Antiparasitic Applications (e.g., Antimalarial)

The this compound scaffold has been a fertile ground for the discovery of potent antimalarial agents. acs.orgresearchgate.net Derivatives such as 2-anilino quinazolines and 2,4-diaminoquinazolines have demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, including multidrug-resistant strains. nih.govgoogle.com

Optimization of the 2-anilino quinazoline class has led to the development of compounds with antimalarial potency comparable to established drugs like chloroquine (B1663885) and mefloquine. nih.govgoogle.com These compounds have shown modest to potent activity against various P. falciparum strains (3D7, K1, DD2, and W2) with EC50 values ranging from approximately 0.1 to 2 μM. nih.gov Furthermore, some derivatives have shown activity against the early-stage gametocytes of P. falciparum and the liver stages of P. yoelii. nih.gov

A notable example is 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, which exhibited a very potent IC50 of 9 nM against P. falciparum. mdpi.com The activity of this compound was potentiated by the dihydropteroate (B1496061) synthase inhibitor dapsone, suggesting that it acts as an inhibitor of dihydrofolate reductase. mdpi.com

Table 4: Antimalarial Activity of this compound Derivatives

| Compound/Derivative | Parasite | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 2-Anilino quinazoline analogues | P. falciparum (3D7, K1, DD2, W2) | ~ 0.1 to 2 μM | nih.gov |

| Pyrido[3,2-d]pyrimidine analogues | P. falciparum | > 110 nM | nih.gov |

| 2-(4-methylpiperazin-1-yl)-ethylamino analogues | P. falciparum | 25 to 35 nM | nih.gov |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | P. falciparum | 9 nM | mdpi.com |

| Quinazoline artemisinin (B1665778) hybrids | P. falciparum | 1.4–39.9 nM | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

The this compound framework has been identified as a key structure in the development of compounds with anti-inflammatory and immunomodulatory properties. researchgate.netmdpi.comresearchgate.netscielo.brbohrium.com Derivatives of 2-aryloxy-4-aminoquinazoline have been shown to possess potent anti-inflammatory activity. ekb.eg One such compound demonstrated the ability to significantly suppress the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.netekb.eg This compound was identified as an antagonist of protease-activated receptor-2 (PAR2) with an IC50 value of 2.8 μM. researchgate.netekb.eg

Furthermore, certain quinazoline-based thalidomide (B1683933) analogues have been synthesized and evaluated for their immunomodulatory and anticancer activities. mdpi.comresearchgate.net Some of these compounds significantly reduced TNF-α levels in HepG-2 cells and caused a substantial reduction in NF-κB p65. researchgate.netresearchgate.net For example, compounds 7d and 12 reduced TNF-α levels to 57.4 pg/ml and 49.2 pg/ml, respectively, from a baseline of 162.5 pg/ml. researchgate.netresearchgate.net

The lymphocyte-specific kinase (Lck) has been another target for this compound inhibitors. nih.gov Optimized, orally bioavailable compounds have demonstrated in vivo anti-inflammatory activity by inhibiting the anti-CD3-induced production of interleukin-2 (B1167480) (IL-2) in mice. nih.gov

Table 5: Anti-inflammatory and Immunomodulatory Activity of this compound Derivatives

| Compound/Derivative | Target/Assay | Activity | Reference |

|---|---|---|---|

| 2-Aryloxy-4-aminoquinazoline derivative (2f) | Protease-activated receptor-2 (PAR2) | IC50 = 2.8 μM | researchgate.netekb.eg |

| Quinazolinone-based thalidomide analog (7d) | TNF-α reduction in HepG-2 cells | Reduced from 162.5 to 57.4 pg/ml | researchgate.netresearchgate.net |

| Quinazolinone-based thalidomide analog (12) | TNF-α reduction in HepG-2 cells | Reduced from 162.5 to 49.2 pg/ml | researchgate.netresearchgate.net |

| Aminoquinazoline Lck inhibitor (32) | Anti-CD3-induced IL-2 production (mice) | ED50 = 22 mg/kg | nih.gov |

| Aminoquinazoline Lck inhibitor (47) | Anti-CD3-induced IL-2 production (mice) | ED50 = 11 mg/kg | nih.gov |

Antihypertensive Activity and Adrenoceptor Antagonism

The this compound scaffold is famously represented in the antihypertensive drug Prazosin (B1663645). nih.gov This class of compounds often exerts its blood pressure-lowering effects through the antagonism of α1-adrenoceptors. scielo.brscielo.br Blockade of these receptors in the smooth muscle of blood vessels leads to vasodilation and a subsequent reduction in blood pressure. clevelandclinic.org

A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines have been synthesized and screened as potential antihypertensive agents. nih.gov Studies in anesthetized normotensive rats showed that some of these new compounds were as potent as prazosin. nih.gov In conscious spontaneously hypertensive rats, some of these derivatives, at higher doses, appeared to be even more efficacious antihypertensive agents than prazosin. nih.gov

The development of this compound derivatives as α1-adrenoceptor antagonists continues to be an active area of research, with the goal of creating more effective and selective antihypertensive therapies. acs.org

Antipsychotic Applications

The versatile this compound scaffold has also been investigated for its potential in the development of antipsychotic agents. researchgate.netresearchgate.netscielo.brbohrium.com The structural features of these compounds allow for interactions with various receptors in the central nervous system (CNS). While the body of research is less extensive compared to other activities, the potential for antipsychotic applications is recognized.

Some reviews of bioactive quinazolines mention their exploration for antipsychotic properties, often in the context of their broad pharmacological profile. researchgate.netresearchgate.netscielo.brbohrium.comscispace.comresearchgate.net However, detailed studies with specific this compound derivatives demonstrating significant antipsychotic activity through preclinical or clinical research are not as widely reported in the readily available literature. Further focused research is required to fully elucidate the potential of this chemical class in the treatment of psychotic disorders.

Anti-Alzheimer's Disease Potential

The this compound scaffold is a "privileged structure" in medicinal chemistry, showing significant promise in the development of therapeutic agents for Alzheimer's disease (AD). scielo.brresearchgate.netmdpi.comnih.gov The multifaceted nature of AD necessitates the discovery of drugs that can act on multiple targets, and quinazoline derivatives have demonstrated potential as inhibitors of several key pathological pathways. mdpi.comnih.gov

Research has highlighted that these compounds can function as inhibitors of cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), β-amyloid (Aβ) aggregation, and the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), all of which are critical in the progression of AD. mdpi.comnih.govresearchgate.net For instance, certain 2,3-disubstituted quinazolinone derivatives incorporating a vanillin (B372448) acrylamide (B121943) moiety have been identified as novel multi-target-directed ligands (MTDLs) that modulate the assembly of amyloidogenic proteins and inhibit cholinesterase enzymes. mdpi.com